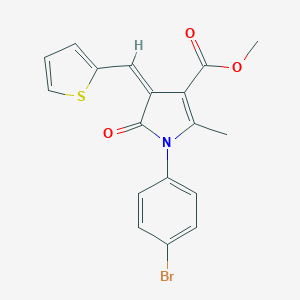
methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as BRD-K4477, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of pyrrole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves the inhibition of HDACs and BRDs. HDACs are enzymes that are involved in the regulation of gene expression by removing acetyl groups from histone proteins. BRDs, on the other hand, are involved in the recognition of acetylated lysine residues on histones and other proteins. By inhibiting these enzymes, methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can modulate gene expression and cellular processes.
Biochemical and Physiological Effects:
methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory and anti-fibrotic activity in animal models of disease. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potent inhibitory activity against HDACs and BRDs. This makes it a valuable tool for studying the role of these enzymes in cellular processes and disease development. However, one limitation of using methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate. One area of interest is the development of more potent and selective inhibitors of HDACs and BRDs. Another potential direction is the investigation of the therapeutic potential of methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in various disease models, including cancer and neurological disorders. Additionally, the use of methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate as a tool for studying epigenetic regulation and chromatin remodeling could also be explored.
Synthesemethoden
The synthesis of methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves a multi-step process that has been described in various scientific publications. The initial step involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to a cyclization reaction with thioacetamide to yield the final product, methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential use in scientific research, particularly in the field of drug discovery. It has been found to exhibit potent inhibitory activity against a range of enzymes, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). These enzymes are involved in various cellular processes and have been implicated in the development of several diseases, including cancer and neurological disorders.
Eigenschaften
Produktname |
methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Molekularformel |
C18H14BrNO3S |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
methyl (4Z)-1-(4-bromophenyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H14BrNO3S/c1-11-16(18(22)23-2)15(10-14-4-3-9-24-14)17(21)20(11)13-7-5-12(19)6-8-13/h3-10H,1-2H3/b15-10- |
InChI-Schlüssel |
ZGYXRLCPGOGNCJ-GDNBJRDFSA-N |
Isomerische SMILES |
CC1=C(/C(=C/C2=CC=CS2)/C(=O)N1C3=CC=C(C=C3)Br)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC=CS2)C(=O)N1C3=CC=C(C=C3)Br)C(=O)OC |
Kanonische SMILES |
CC1=C(C(=CC2=CC=CS2)C(=O)N1C3=CC=C(C=C3)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298949.png)
![2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298950.png)
![2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298951.png)
![2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B298954.png)
![3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298955.png)
![2-[3-({3-cyclohexyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B298959.png)

![[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione](/img/structure/B298963.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298964.png)
![2-(9-anthrylmethylene)-5-(4-isopropylphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B298965.png)
![1-(2-ethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298967.png)
![(5Z)-2-(4-methoxyanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298969.png)
![1-(4-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298972.png)
![1-(2-ethylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298973.png)